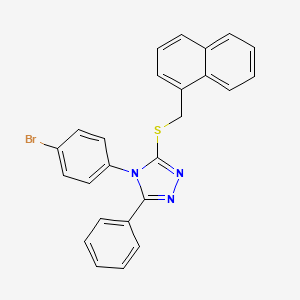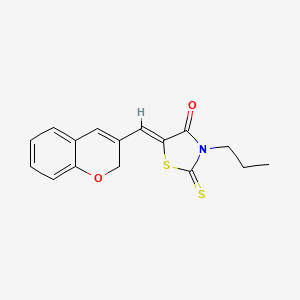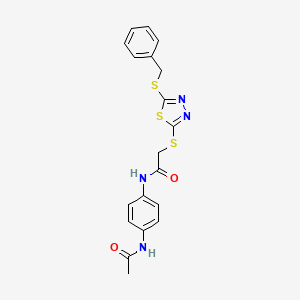![molecular formula C18H19N3S B12027804 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12027804.png)
1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-metilfenil)-3-[(E)-[(Z)-2-metil-3-fenilprop-2-enilideno]amino]tiourea es un compuesto orgánico que pertenece a la clase de las tioureas. Las tioureas son conocidas por sus diversas aplicaciones en varios campos, incluida la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un grupo tiourea unido a un anillo fenilo sustituido y un grupo fenilprop-2-enilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-metilfenil)-3-[(E)-[(Z)-2-metil-3-fenilprop-2-enilideno]amino]tiourea generalmente implica la reacción de isotiocianato de 3-metilfenilo con una amina adecuada. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. El producto se purifica luego por recristalización.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-metilfenil)-3-[(E)-[(Z)-2-metil-3-fenilprop-2-enilideno]amino]tiourea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tiourea se puede oxidar para formar derivados sulfonilo.
Reducción: El compuesto se puede reducir para formar aminas correspondientes.
Sustitución: Los anillos fenilo pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Sustitución: Se pueden utilizar reactivos electrófilos como halógenos o compuestos nitro en condiciones ácidas o básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados sulfonilo, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-metilfenil)-3-[(E)-[(Z)-2-metil-3-fenilprop-2-enilideno]amino]tiourea implica su interacción con objetivos moleculares específicos. El grupo tiourea puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. El compuesto también puede interactuar con enzimas o receptores, modulando su función y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-fenil-3-(3-metilfenil)tiourea
- 1-(3-metilfenil)-3-feniltiourea
- 1-(3-metilfenil)-3-(2-metilfenil)tiourea
Singularidad
1-(3-metilfenil)-3-[(E)-[(Z)-2-metil-3-fenilprop-2-enilideno]amino]tiourea es único debido a su patrón de sustitución específico y la presencia de un grupo tiourea y un grupo fenilprop-2-enilideno. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C18H19N3S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19N3S/c1-14-7-6-10-17(12-14)20-18(22)21-19-13-15(2)11-16-8-4-3-5-9-16/h3-13H,1-2H3,(H2,20,21,22)/b15-11-,19-13+ |
Clave InChI |
HSQJKZPRCNWIGM-ZEWRTSCZSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C(=C\C2=CC=CC=C2)/C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC(=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12027750.png)
![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12027769.png)




![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027790.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12027800.png)
